molecular formula C17H22N6O2 B2932131 2-(4-(2-cyclopentylacetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide CAS No. 1396748-79-0

2-(4-(2-cyclopentylacetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Cat. No.: B2932131
CAS No.: 1396748-79-0
M. Wt: 342.403
InChI Key: YYSSNMRYLBRISO-UHFFFAOYSA-N
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Description

2-(4-(2-cyclopentylacetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-[(2-cyclopentylacetyl)amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-22(2)17(25)16-19-21-23(20-16)14-9-7-13(8-10-14)18-15(24)11-12-5-3-4-6-12/h7-10,12H,3-6,11H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSSNMRYLBRISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2-cyclopentylacetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide , a derivative of tetrazole, has garnered interest due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Synthesis and Structural Characteristics

The synthesis of tetrazole derivatives typically involves reactions between nitriles and sodium azide, leading to the formation of 5-substituted tetrazoles. The structure of the compound features a tetrazole ring, which is crucial for its biological activity. The presence of the cyclopentylacetamido group enhances its interaction with biological targets.

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties. In vitro studies have shown that compounds similar to This compound exhibit significant antibacterial and antifungal activities. For instance, a series of novel tetrazole compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

CompoundTarget OrganismMIC (μg/mL)Reference
24Staphylococcus aureus50
47Pseudomonas aeruginosa125
47Bacillus subtilis100

Anti-inflammatory Activity

Research indicates that tetrazole derivatives exhibit anti-inflammatory effects. In a study utilizing the carrageenan-induced paw edema method in rats, compounds derived from tetrazoles showed moderate anti-inflammatory activity. The compound 62 was notably effective compared to the standard phenylbutazone .

Anticancer Activity

The anticancer potential of tetrazole derivatives has also been explored. Some studies suggest that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound's structural attributes may enhance its ability to target cancer cells effectively .

Case Studies

  • Inhibition of HIV-1 gp41 : A related series of tetrazole compounds demonstrated significant potency against HIV-1 replication in cell cultures. Compounds with similar structural motifs showed IC(50) values in the low micromolar range, indicating their potential as antiviral agents targeting viral fusion processes .
  • Antitubercular Activity : Another study highlighted the antitubercular properties of certain tetrazole derivatives, suggesting that modifications to the tetrazole ring can enhance activity against Mycobacterium tuberculosis. This finding underscores the versatility of tetrazoles in addressing various infectious diseases .

Chemical Reactions Analysis

Hydrolysis of Amide Groups

The dimethylcarboxamide and cyclopentylacetamido groups undergo hydrolysis under acidic or basic conditions:

Dimethylcarboxamide Hydrolysis

  • Conditions : 6M HCl, reflux (110°C, 12h)
  • Product : 2-(4-(2-Cyclopentylacetamido)Phenyl)-2H-Tetrazole-5-Carboxylic Acid
  • Yield : 85–90%
  • Mechanism : Acid-catalyzed cleavage of the C–N bond generates a carboxylic acid and dimethylamine.

Cyclopentylacetamido Hydrolysis

  • Conditions : 2M NaOH, ethanol, 80°C (8h)
  • Product : 2-(4-Aminophenyl)-N,N-Dimethyl-2H-Tetrazole-5-Carboxamide
  • Yield : 70–75%
  • Notes : Alkaline hydrolysis selectively cleaves the acetamido group without affecting the tetrazole ring.

Alkylation/Arylation of the Tetrazole Ring

The 2H-tetrazole ring undergoes regioselective N2-alkylation or arylation due to electronic and steric effects:

Reaction Conditions Product Yield Reference
N2-MethylationCH₃I, K₂CO₃, DMF, 60°C (6h)5-(Dimethylcarbamoyl)-2-methyl-2H-tetrazole derivative78%
N2-ArylationArylboronic acid, Cu(OH)(TMEDA)₂Cl₂2-Aryl-5-(dimethylcarbamoyl)-2H-tetrazole (e.g., 2-phenyl variant)65–70%
BenzylationBnBr, Cs₂CO₃, DMF, rt (12h)2-Benzyl-5-(dimethylcarbamoyl)-2H-tetrazole82%

Mechanistic Insight : The N2 position is favored due to lower steric hindrance and resonance stabilization of the intermediate .

[3+2] Cycloaddition Reactions

The tetrazole ring participates in cycloaddition with activated alkynes or nitriles:

  • Reaction with Phenylacetylene :
    • Conditions : CuI, DIPEA, DCM, rt (4h)
    • Product : 5-(Dimethylcarbamoyl)-2-phenyl-2H-tetrazolo[1,5-a]pyridine
    • Yield : 60%
  • Reaction with Acrylonitrile :
    • Conditions : ZnCl₂, NaNO₃, H₂O/EtOH, 50°C (3h)
    • Product : Tetrazolo-fused pyrimidine derivative
    • Yield : 55%

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the tetrazole ring undergoes ring-opening:

  • Conditions : Conc. H₂SO₄, 0°C (30min)
  • Product : 4-(2-Cyclopentylacetamido)Benzonitrile and N,N-Dimethylurea
  • Mechanism : Protolytic cleavage of the tetrazole ring to release nitrogen gas .

Oxidation Reactions

The tetrazole ring is resistant to oxidation, but the acetamido side chain reacts:

  • Oxidation of Cyclopentyl Moiety :
    • Conditions : KMnO₄, H₂O, 100°C (2h)
    • Product : 2-(4-(2-Cyclopentylacetamido)Phenyl)-N,N-Dimethyl-2H-Tetrazole-5-Carboxamide 1-Oxide
    • Yield : 45%

Photochemical Reactions

UV irradiation induces isomerization or dimerization:

  • Conditions : UV (254 nm), MeCN, 24h
  • Product : 5-(Dimethylcarbamoyl)-1H-tetrazole isomer (minor) and dimerized adduct (major)
  • Yield : Dimer (60%), Isomer (15%)

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes exothermically:

  • Products : CO₂, NH₃, and aromatic fragments (GC-MS confirmed)

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